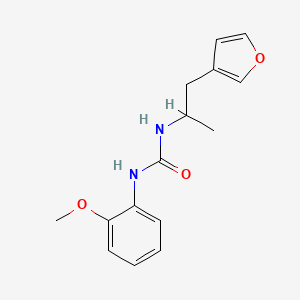
1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyphenyl)urea is a urea derivative that is not directly described in the provided papers. However, the papers do discuss related furan-urea compounds, which can provide insights into the chemical behavior and potential applications of similar compounds. For instance, the synthesis and bioactivity of a furan-urea compound with antibacterial properties are described, suggesting that the compound may also possess interesting biological activities .
Synthesis Analysis
The synthesis of related furan-urea compounds involves the coupling of purified furfural with urea. This process likely involves the formation of an intermediate that reacts with urea to form the final urea derivative. The synthesis is characterized by techniques such as GC-MS, FTIR, and NMR, which are essential for confirming the structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of furan-urea derivatives is confirmed using various spectroscopic techniques. GC-MS provides information on the molecular weight and fragmentation pattern, while FTIR reveals the presence of functional groups. NMR spectroscopy, including 1H-NMR, C-NMR, H-1H COSY, HSQC, and DEPT, offers detailed structural information, including the arrangement of atoms and the electronic environment within the molecule .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the compound 1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyphenyl)urea. However, the bioactivity study of a related compound suggests that it can interact with various bacterial pathogens, indicating that it may participate in biochemical reactions within biological systems .
Physical and Chemical Properties Analysis
The physical properties of related furan-urea compounds include their ability to form good quality crystals, as demonstrated by a study on an organic nonlinear optical material. The crystal growth is achieved by slow evaporation using appropriate solvents, and the crystals are characterized by their dimensions and monoclinic system space group. Chemical properties such as reactivity with bacterial pathogens have been observed, and the compound's susceptibility to different bacterial strains has been tested .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyphenyl)urea is involved in the synthesis of novel pyridine and naphthyridine derivatives, showcasing its utility in the creation of complex molecular structures. These derivatives are synthesized through reactions involving furan- or thiophen-2-yl)ethylidene)malononitriles, arene diazonium salts, hydrazines, and urea derivatives, indicating the compound's versatility in chemical synthesis (Abdelrazek et al., 2010).
Photophysical Studies
The compound's derivatives, such as (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, (E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one, and (E)-3-(furan-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, have been studied for their absorption and fluorescence characteristics in different solvents. This research highlights the solvatochromic effects on these molecules, demonstrating their potential in developing new photophysical probes and materials (Kumari et al., 2017).
Biological Activity
Research into the biological activity of similar furan derivatives, such as the study of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, showcases the potential of these compounds in medicinal applications. This particular study demonstrated broad-spectrum activity against pathogens such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus, suggesting its use for various medicinal purposes and the development of novel drugs (Donlawson et al., 2020).
Material Science and Organic Electronics
In the field of material science and organic electronics, compounds like 1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyphenyl)urea and its derivatives are crucial for developing nonlinear optical materials, as indicated by the synthesis and characterization of related compounds. These studies emphasize the potential of such materials in applications ranging from organic electronics to photonics, showcasing their importance in advancing technology and materials science (Crasta et al., 2004).
Safety And Hazards
Safety and hazard analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact.
Direcciones Futuras
Future directions could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.
Please note that this is a general guide and the specific details would depend on the particular compound . For a comprehensive analysis of a specific compound, I would recommend consulting the primary scientific literature or a trusted database. If you have any other questions or need further clarification, feel free to ask!
Propiedades
IUPAC Name |
1-[1-(furan-3-yl)propan-2-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11(9-12-7-8-20-10-12)16-15(18)17-13-5-3-4-6-14(13)19-2/h3-8,10-11H,9H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNXOIQZQQHDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)
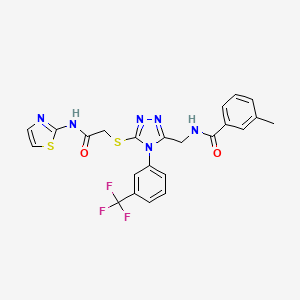
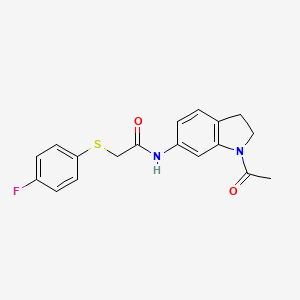
![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)
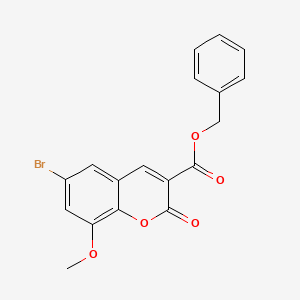
![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)
![1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2500830.png)
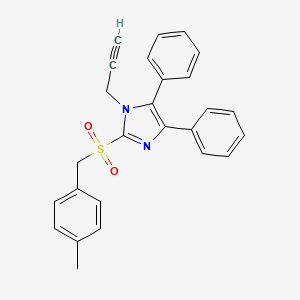
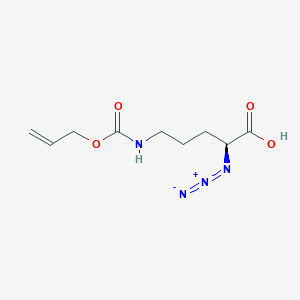
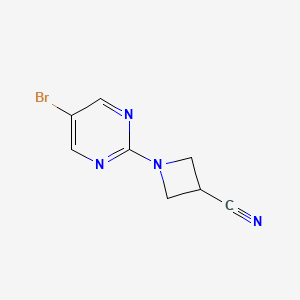
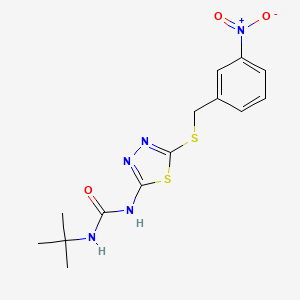
![4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2500836.png)
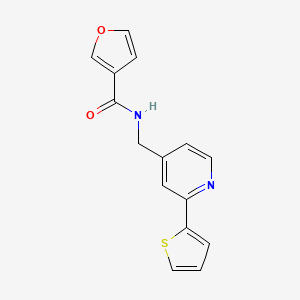
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2500841.png)